

# Application Note: LC-MS/MS Analysis of 19,20-Epoxycytochalasin C

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Compound of Interest		
Compound Name:	19,20-Epoxycytochalasin C	
Cat. No.:	B054765	Get Quote

#### Introduction

**19,20-Epoxycytochalasin C** is a fungal metabolite that has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This application note provides a detailed protocol for the analysis of **19,20-Epoxycytochalasin C** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

#### Quantitative Data Summary

The following table summarizes the cytotoxic activity of **19,20-Epoxycytochalasin C** and its primary metabolite in different cancer cell lines.

Compound	Cell Line	IC50 Value	Reference
19,20- Epoxycytochalasin C	HT-29 (Colon Cancer)	650 nM	[1][3]
19,20- Epoxycytochalasin C	SK-MEL (Melanoma)	8.02 μΜ	[2]
Oxidized Metabolite of 19,20- Epoxycytochalasin C	HT-29 (Colon Cancer)	>10 μM	[1][3]



### **Experimental Protocols**

Protocol 1: Sample Preparation from Cell Culture

This protocol outlines the extraction of **19,20-Epoxycytochalasin C** and its metabolites from cell cultures for LC-MS/MS analysis.

#### Materials:

- Cell lysis buffer
- Ethyl acetate or a mixture of methanol and acetonitrile
- Nitrogen gas supply
- Methanol:water (50:50, v/v)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

#### Procedure:

- Following treatment with 19,20-Epoxycytochalasin C, harvest the cells.
- Centrifuge the cell suspension to obtain a cell pellet.
- Lyse the cells using a suitable lysis buffer.
- Extract the metabolites by adding an organic solvent such as ethyl acetate or a methanol/acetonitrile mixture and vortexing thoroughly.[4]
- Centrifuge the mixture to achieve phase separation.
- Carefully transfer the upper organic layer, which contains the cytochalasins, to a new tube.[4]
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[4]



 Reconstitute the dried extract in a small volume of 50:50 methanol:water for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of **19,20-Epoxycytochalasin C**. Optimization may be required for specific instruments.

Liquid Chromatography (LC) Parameters:

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A	Water with 0.1% formic acid[4]
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid[4]
Gradient	Start at 10-20% B, ramp to 95-100% B over 15- 20 minutes, hold for 5 minutes, then return to initial conditions for re-equilibration.[4]
Flow Rate	0.2-0.4 mL/min[4]
Column Temperature	30-40 °C[4]

Mass Spectrometry (MS) Parameters (Positive ESI Mode):



Parameter	Recommended Conditions
Scan Range	m/z 100-1000[4]
Capillary Voltage	3.0-4.5 kV[3][4]
Gas Temperature	300-350 °C[4][5]
Drying Gas Flow	8-12 L/min[4][5]
Nebulizer Pressure	30-50 psi[3][4]
Skimmer Voltage	65 V[3][5]
Fragmentor Voltage	175 V[3][5]

#### MS/MS Parameters:

Compound	Precursor Ion (m/z)	Characteristic Fragment lons (m/z)
19,20-Epoxycytochalasin C	524.25 [M+H]+[3][4]	91.0 [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> , 120.08 [C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup> [3][4]
Oxidized Metabolite	522.25 [M+H] <sup>+</sup> [3][4]	91.0, 120.08[3]

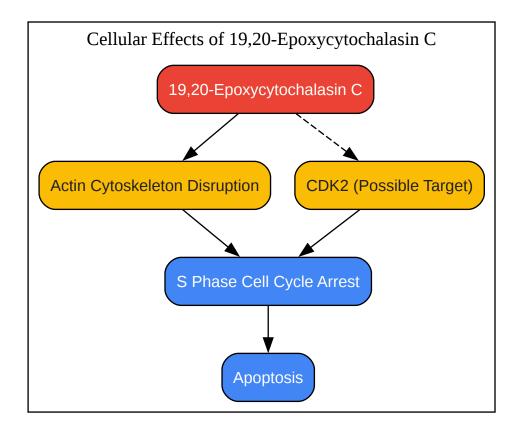
### **Visualizations**



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Caption: Experimental workflow for LC-MS/MS analysis.





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Caption: Proposed signaling pathway of **19,20-Epoxycytochalasin C**.



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Caption: Metabolic pathway of **19,20-Epoxycytochalasin C**.

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